

Application Note & Protocol: Quantification of Enobosarm in Plasma Samples using HPLC-Based Methods

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Compound of Interest

Compound Name: *AR ligand-33*

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Introduction

Enobosarm, also known as Ostarine or MK-2866, is a selective androgen receptor modulator (SARM) that has been investigated for the treatment of conditions such as muscle wasting and osteoporosis. Its potential for abuse in sports has necessitated the development of robust and sensitive analytical methods for its quantification in biological matrices. This document provides detailed application notes and protocols for the quantification of Enobosarm in plasma samples using High-Performance Liquid Chromatography (HPLC), primarily coupled with tandem mass spectrometry (LC-MS/MS), which is the gold standard for this type of bioanalysis. The methods described are applicable for pharmacokinetic studies, toxicokinetic assessments, and doping control.

Principle

The quantification of Enobosarm in plasma typically involves three key steps:

- **Sample Preparation:** Extraction of Enobosarm from the complex plasma matrix and removal of interfering substances like proteins and phospholipids.
- **Chromatographic Separation:** Separation of Enobosarm from other components using an HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- **Detection and Quantification:** Sensitive and selective detection of Enobosarm, most commonly by a tandem mass spectrometer (MS/MS).

Experimental Protocols

Several methods have been validated for the quantification of Enobosarm in plasma and serum. The choice of method may depend on the required sensitivity, sample throughput, and available equipment. Below are detailed protocols for the most common sample preparation techniques.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and simple high-throughput method suitable for initial pharmacokinetic studies.

[1]

Materials:

- Plasma sample
- Acetonitrile (ACN), HPLC grade
- Internal Standard (IS) working solution (e.g., Andarine or a deuterated analog of Enobosarm)
- Vortex mixer
- Centrifuge capable of 12,000 rpm

Procedure:

- Pipette 100 μ L of plasma sample into a microcentrifuge tube.
- Add a specific volume of the internal standard working solution.

- Add 300 μ L of cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 2 minutes at 2000 rpm.[1]
- Centrifuge the tubes at 12,000 rpm for 10 minutes.[1]
- Carefully transfer the supernatant to an HPLC vial.
- Inject an aliquot of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to protein precipitation, resulting in reduced matrix effects.[2]

Materials:

- Plasma sample
- Internal Standard (IS) working solution
- Methyl tert-butyl ether (MTBE)[2]
- Vortex mixer
- Centrifuge
- Evaporation system (e.g., nitrogen evaporator)
- Reconstitution solution (e.g., a mixture of mobile phase components)

Procedure:

- Pipette a known volume of plasma sample into a clean tube.
- Add the internal standard solution.
- Add a specified volume of methyl tert-butyl ether.[2]

- Vortex the sample to ensure thorough mixing.[2]
- Centrifuge the sample to separate the organic and aqueous layers.[2]
- Transfer the upper organic layer to a new tube.[2]
- Evaporate the organic solvent to dryness under a stream of nitrogen.
- Reconstitute the dried residue in a suitable solvent and transfer to an HPLC vial for analysis.
[2]

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide the cleanest extracts, leading to high sensitivity and minimal matrix interference. Online SPE methods can further enhance throughput.[3][4]

Materials:

- Plasma sample
- Internal Standard (IS) working solution
- SPE cartridges (e.g., C18 or mixed-mode)
- Conditioning, washing, and elution solvents as recommended for the specific SPE cartridge
- Vortex mixer
- Centrifuge (optional, depending on the protocol)
- Evaporation system
- Reconstitution solution

Procedure:

- Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).

- Loading: Load the pre-treated plasma sample (often diluted or acidified) onto the conditioned cartridge.
- Washing: Wash the cartridge with a weak solvent to remove interfering substances.
- Elution: Elute Enobosarm and the internal standard from the cartridge using a strong organic solvent.
- Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the reconstitution solution.
- Inject the reconstituted sample into the HPLC system.

HPLC and Mass Spectrometry Conditions

The following tables summarize typical HPLC and MS conditions used for Enobosarm quantification.

Table 1: HPLC/UHPLC Parameters

Parameter	Typical Conditions
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm)[3]
Mobile Phase A	0.1% Formic acid in water or 10 mM Ammonium Formate[1]
Mobile Phase B	Acetonitrile or Methanol[1]
Gradient/Isocratic	Gradient or isocratic elution can be used. A typical gradient might start with a low percentage of organic phase, ramping up to elute the analyte. Isocratic elution with a mixture like Methanol and 10 mM Ammonium Formate solution (75:25, v/v) has also been reported.[1]
Flow Rate	0.2 - 0.5 mL/min
Injection Volume	5 - 10 µL
Column Temperature	40 °C[3]

Table 2: Mass Spectrometry Parameters

Parameter	Typical Conditions
Ionization Mode	Electrospray Ionization (ESI), Positive
Detection Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	Specific to Enobosarm
Product Ions (m/z)	At least two specific product ions for quantification and confirmation
Capillary Voltage	3000 - 5000 V[3]
Drying Gas Temp.	200 - 400 °C[3]
Drying Gas Flow	10 - 15 L/min[3]

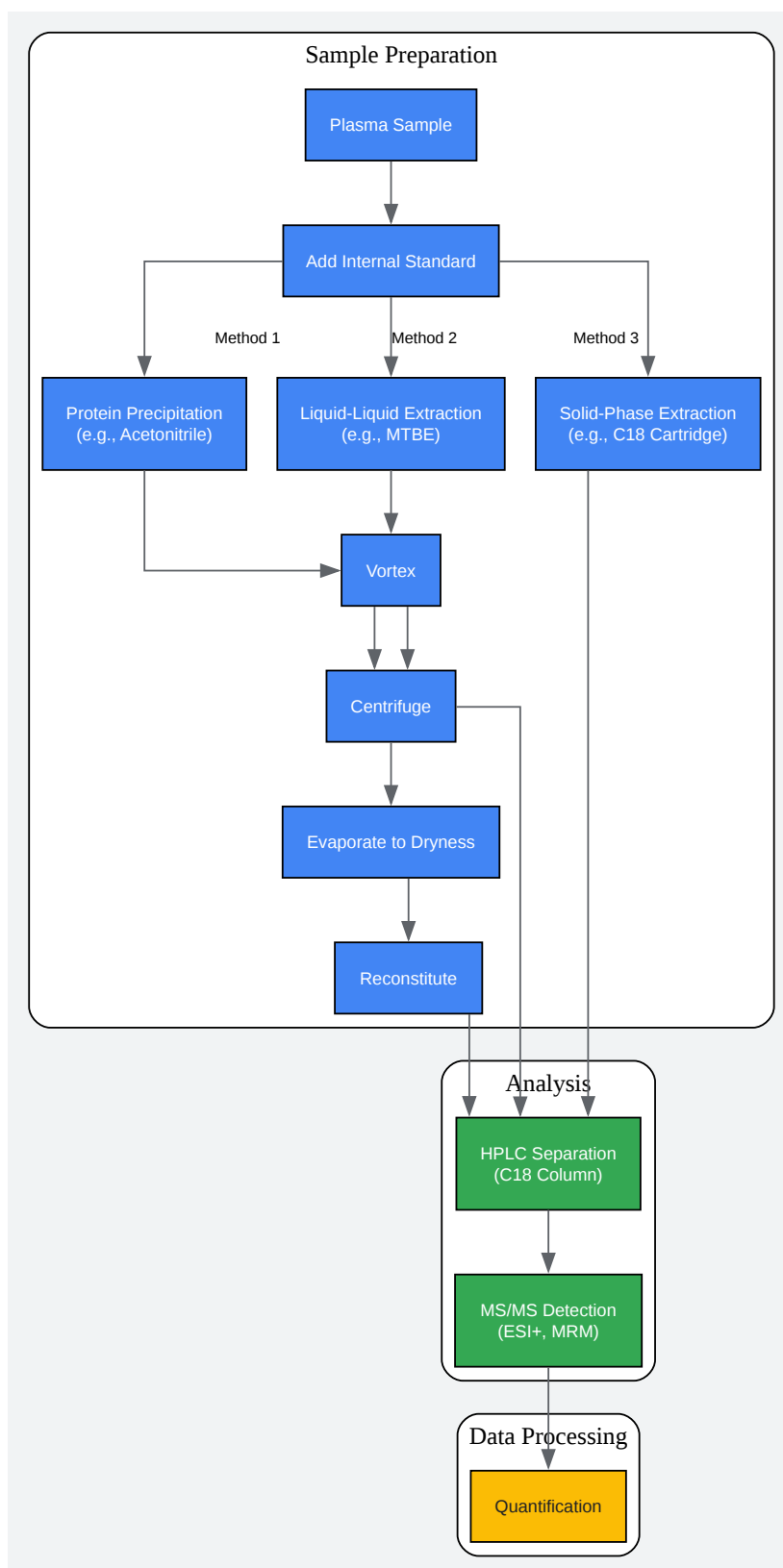
Method Validation Parameters

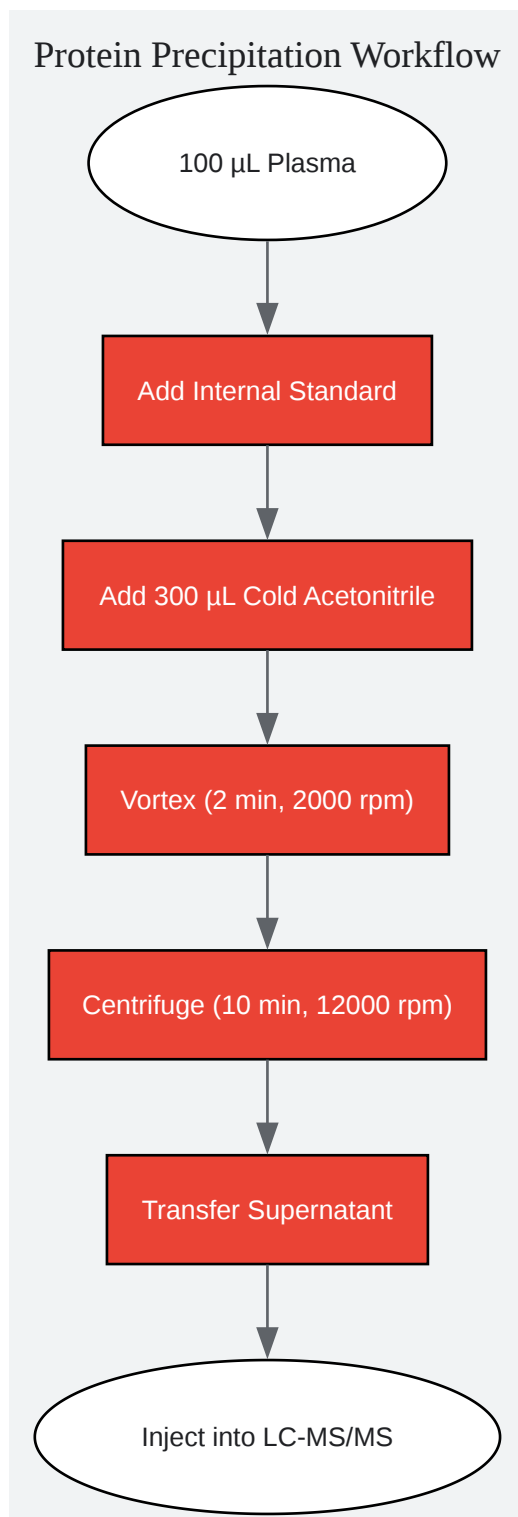
A bioanalytical method must be validated to ensure its reliability. The following table summarizes key validation parameters and typical acceptance criteria as per regulatory guidelines.

Table 3: Summary of Quantitative Data from Validated Methods

Parameter	Typical Performance	Acceptance Criteria (FDA/EMA)
Linearity (r^2)	> 0.99[4]	≥ 0.99
Calibration Range	0.05 - 25 ng/mL[4]	Dependent on expected concentrations
Lower Limit of Quantification (LLOQ)	0.0019 ng/mL[2] to 50 ng/mL[1]	Signal-to-noise ratio ≥ 10 ; precision < 20%; accuracy $\pm 20\%$
Accuracy (% Bias)	Within $\pm 15\%$ (except LLOQ)[2][5]	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)
Precision (% RSD)	< 15% (except LLOQ)[2][5]	$\leq 15\%$ ($\leq 20\%$ at LLOQ)
Recovery	> 75%[2]	Consistent, precise, and reproducible
Matrix Effect	Should be minimal and compensated by IS	IS-normalized matrix factor within acceptable limits
Selectivity	No significant interfering peaks at the retention times of the analyte and IS[6]	No significant interference at LLOQ

Visualizations





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